molecular formula C10H20O2 B12002689 2-Isobutylhexanoic acid

2-Isobutylhexanoic acid

Cat. No.: B12002689
M. Wt: 172.26 g/mol
InChI Key: FDSHZORMVSUDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutylhexanoic acid: 2-ethylhexanoic acid , is an organic compound with the chemical formula C10H20O2. It is a colorless liquid with a faint odor . This compound is an important building block in various applications due to its unique structure.

Preparation Methods

Synthetic Routes::

    Oxidation of 2-Ethylhexanol: The most common method involves oxidizing 2-ethylhexanol using strong oxidizing agents such as chromic acid or potassium permanganate. The reaction yields 2-isobutylhexanoic acid.

    Hydrolysis of Esters: Esters of this compound can be hydrolyzed using an acid or base to produce the free acid.

Industrial Production::

    Commercially: , this compound is produced by the oxidation of 2-ethylhexanol on an industrial scale.

Chemical Reactions Analysis

    Reactions: It undergoes typical carboxylic acid reactions, including esterification, amidation, and decarboxylation.

    Common Reagents and Conditions:

    Major Products: Esters, amides, and other derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for various esters and metal salts.

    Biology: Investigated for its role in lipid metabolism and cell signaling.

    Industry: Used in plasticizers, lubricants, and as a raw material for coatings.

Mechanism of Action

    Targets: 2-Isobutylhexanoic acid may interact with enzymes, receptors, or transporters.

    Pathways: Its effects could involve lipid metabolism, inflammation, or cell signaling pathways.

Comparison with Similar Compounds

    Similar Compounds: Other fatty acids, such as 2-ethylhexanoic acid and 2-methylhexanoic acid, share structural similarities but differ in their properties and applications.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-(2-methylpropyl)hexanoic acid

InChI

InChI=1S/C10H20O2/c1-4-5-6-9(10(11)12)7-8(2)3/h8-9H,4-7H2,1-3H3,(H,11,12)

InChI Key

FDSHZORMVSUDBC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(C)C)C(=O)O

Origin of Product

United States

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